Cas no 400-01-1 (2,4,5-Trimethylfluorobenzene)

2,4,5-Trimethylfluorobenzene is a fluorinated aromatic compound characterized by its three methyl substituents at the 2, 4, and 5 positions of the benzene ring, along with a fluorine atom. This structure imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its electron-withdrawing fluorine enhances reactivity in electrophilic substitution reactions, while the methyl groups contribute to controlled regioselectivity. The compound exhibits good thermal stability and solubility in common organic solvents, facilitating its use in fine chemical applications. Its well-defined substitution pattern also makes it useful in ligand design and material science research.
2,4,5-Trimethylfluorobenzene structure
2,4,5-Trimethylfluorobenzene structure
Product name:2,4,5-Trimethylfluorobenzene
CAS No:400-01-1
MF:C9H11F
MW:138.182046175003
CID:1111994
PubChem ID:15724449

2,4,5-Trimethylfluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 2,4,5-Trimethylfluorobenzene
    • 1-fluoro-2,4,5-trimethyl-benzene
    • 1-Fluor-2,4,5-trimethyl-benzol
    • 1-Fluor-4-nitro-2,3-dimethyl-benzol
    • 2,3-dimethyl-4-fluoro-1-nitro-benzene
    • 2,3-Dimethyl-4-fluoronitrobenzene
    • 3-fluoro-6-nitro-1,2-dimethylbenzene
    • 3-Fluoro-6-nitro-o-xylene
    • 5-Fluoro-1,2,4-trimethylbenzene
    • ACMC-209e76
    • CTK4D4729
    • KSC534O2T
    • SBB065201
    • SureCN1424697
    • Poria Cocos Extract
    • A856654
    • MFCD22683876
    • 1-fluoro-2,4,5-trimethylbenzene
    • DB-302307
    • AKOS024261710
    • SCHEMBL1057045
    • 400-01-1
    • Inchi: InChI=1S/C9H11F/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,1-3H3
    • InChI Key: YUUUIAYIQHHFLY-UHFFFAOYSA-N
    • SMILES: CC1=CC(=C(C=C1C)F)C

Computed Properties

  • Exact Mass: 138.084478513g/mol
  • Monoisotopic Mass: 138.084478513g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 0.969±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 175.4±9.0 ºC (760 Torr),
  • Flash Point: 51.3±6.2 ºC,
  • Solubility: Almost insoluble (0.026 g/l) (25 º C),

2,4,5-Trimethylfluorobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A019089267-5g
1-Fluoro-2,4,5-trimethylbenzene
400-01-1 95%
5g
$1083.60 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1735232-1g
1-Fluoro-2,4,5-trimethylbenzene
400-01-1 98%
1g
¥5135.00 2024-05-15

Additional information on 2,4,5-Trimethylfluorobenzene

Professional Introduction to 2,4,5-Trimethylfluorobenzene (CAS No. 400-01-1)

2,4,5-Trimethylfluorobenzene, identified by the Chemical Abstracts Service Number (CAS No.) 400-01-1, is a fluorinated aromatic hydrocarbon that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the class of substituted benzenes, characterized by the presence of a fluorine atom and three methyl groups at specific positions on the benzene ring. The unique structural features of 2,4,5-Trimethylfluorobenzene make it a valuable intermediate in the synthesis of various fine chemicals and potential pharmacologically active molecules.

The molecular structure of 2,4,5-Trimethylfluorobenzene consists of a benzene ring substituted with one fluorine atom at the 2-position and three methyl groups at the 4- and 5-positions. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential applications. The fluorine atom, being highly electronegative, can participate in various interactions with biological targets, making this compound a promising candidate for drug discovery efforts.

In recent years, there has been growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability compared to their non-fluorinated counterparts. 2,4,5-Trimethylfluorobenzene is no exception and has been explored in several research studies as a building block for more complex molecules. For instance, its derivatives have been investigated for their potential as intermediates in the synthesis of agrochemicals and specialty chemicals.

One of the most compelling aspects of 2,4,5-Trimethylfluorobenzene is its utility in pharmaceutical research. The presence of a fluorine atom can modulate the pharmacokinetic properties of drug candidates, including their absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles. This has led to extensive studies aimed at understanding how fluorine substitution affects molecular behavior in biological systems. Researchers have leveraged computational methods and experimental techniques to elucidate the structural and functional roles of fluorine in 2,4,5-Trimethylfluorobenzene and its derivatives.

Recent advancements in synthetic chemistry have enabled more efficient methods for producing 2,4,5-Trimethylfluorobenzene, making it more accessible for industrial applications. Techniques such as catalytic hydrogenation and cross-coupling reactions have been optimized to yield high-purity samples with minimal byproducts. These improvements have not only reduced production costs but also enhanced the scalability of processes involving this compound.

The pharmacological potential of 2,4,5-Trimethylfluorobenzene has been further explored through structural analog studies. By modifying the positions or types of substituents on the benzene ring, researchers can fine-tune the biological activity of derived compounds. For example, certain derivatives have shown promise as kinase inhibitors or antimicrobial agents. The ability to systematically modify the structure while maintaining key functional groups makes 2,4,5-Trimethylfluorobenzene a versatile starting material for medicinal chemists.

Another area where 2,4,5-Trimethylfluorobenzene has found utility is in materials science. Fluorinated aromatic compounds are known for their thermal stability and resistance to chemical degradation, making them suitable for high-performance materials. Researchers have investigated its incorporation into polymers and coatings to enhance durability and functionality. The unique electronic properties of this compound also make it attractive for applications in organic electronics and optoelectronic devices.

In conclusion,2,4,5-Trimethylfluorobenzene (CAS No. 400-01-1) is a multifaceted compound with significant potential across multiple industries. Its role as an intermediate in pharmaceutical synthesis underscores its importance in drug development efforts aimed at creating novel therapeutic agents with improved efficacy and safety profiles. Additionally,2-TMFB, as it is sometimes abbreviated,has demonstrated value in agrochemicals, specialty chemicals,and advanced materials, highlighting its broad applicability.

The continued exploration of fluorinated aromatic compounds like 2-TMFB promises to yield further insights into their reactivity patterns and biological effects. As synthetic methodologies evolve,the accessibility and utility of this compound are expected to grow even further, driving innovation across various scientific disciplines.

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Amadis Chemical Company Limited
(CAS:400-01-1)2,4,5-Trimethylfluorobenzene
A856654
Purity:99%
Quantity:1g
Price ($):472.0